molecular formula C3H5N3OS B15303086 5-(Aminomethyl)-1,3,4-oxadiazole-2-thiol

5-(Aminomethyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B15303086
M. Wt: 131.16 g/mol
InChI Key: KFLLGVCMGISNML-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound containing an oxadiazole ring with an aminomethyl group at the 5-position and a thiol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by the addition of formaldehyde and subsequent cyclization to form the oxadiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the aminomethyl group under basic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Various reduced forms of the oxadiazole ring.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

5-(Aminomethyl)-1,3,4-oxadiazole-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. Additionally, the aminomethyl group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Another heterocyclic compound with an aminomethyl group, but with a furan ring instead of an oxadiazole ring.

    5-(Aminomethyl)-1,2,4-oxadiazole: Similar structure but with different positioning of the nitrogen atoms in the oxadiazole ring.

    5-(Aminomethyl)-2-thiouridine: Contains a thiol group and an aminomethyl group but with a uridine base.

Uniqueness

5-(Aminomethyl)-1,3,4-oxadiazole-2-thiol is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an oxadiazole ring with both aminomethyl and thiol groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C3H5N3OS

Molecular Weight

131.16 g/mol

IUPAC Name

5-(aminomethyl)-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C3H5N3OS/c4-1-2-5-6-3(8)7-2/h1,4H2,(H,6,8)

InChI Key

KFLLGVCMGISNML-UHFFFAOYSA-N

Canonical SMILES

C(C1=NNC(=S)O1)N

Origin of Product

United States

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